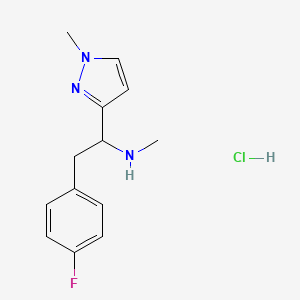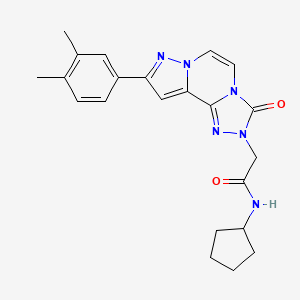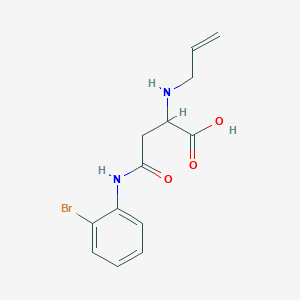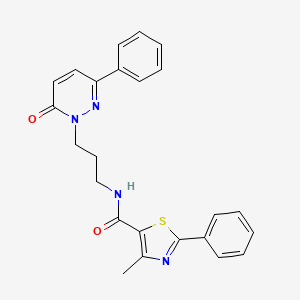![molecular formula C16H21N5O4 B2791040 Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate CAS No. 915900-69-5](/img/structure/B2791040.png)
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETDA and is synthesized through a multi-step process involving various chemical reactions. ETDA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate involves the condensation of 2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-carboxylic acid with ethyl bromoacetate in the presence of a base, followed by hydrolysis of the resulting ester to yield the final product.
Starting Materials
2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-carboxylic acid, ethyl bromoacetate, base (e.g. triethylamine), solvent (e.g. dichloromethane), wate
Reaction
Step 1: Dissolve 2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-carboxylic acid (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in a solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the mixture., Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 5: Purify the crude product by column chromatography using a suitable stationary phase and eluent system., Step 6: Hydrolyze the purified ester product with a strong base (e.g. sodium hydroxide) in water to yield Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate., Step 7: Acidify the hydrolysis mixture with a suitable acid (e.g. hydrochloric acid) to protonate the product and extract it with a suitable organic solvent (e.g. ethyl acetate)., Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 9: Purify the final product by column chromatography using a suitable stationary phase and eluent system.
作用機序
The mechanism of action of ETDA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. ETDA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
ETDA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. ETDA has also been shown to have anti-inflammatory properties, which may help to reduce inflammation and pain. In addition, ETDA has been shown to have anticancer properties, which may help to inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
ETDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. ETDA is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are some limitations to the use of ETDA in laboratory experiments. It has limited solubility in water, which may limit its use in certain applications. In addition, the mechanism of action of ETDA is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on ETDA. One area of research is the development of new drugs and therapeutic agents based on ETDA. ETDA has been shown to have anticancer properties, and further research may lead to the development of new cancer treatments. Another area of research is the elucidation of the mechanism of action of ETDA. A better understanding of the mechanism of action may help to identify new targets for drug development. Finally, further research is needed to explore the potential applications of ETDA in other fields of scientific research, such as neuroscience and immunology.
科学的研究の応用
ETDA has been studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. ETDA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the development of new drugs and therapeutic agents.
特性
IUPAC Name |
ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-6-19-14(23)12-13(18(5)16(19)24)17-15-20(8-11(22)25-7-2)9(3)10(4)21(12)15/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMNCKDGSLJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CC(=O)OCC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16811995 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2790960.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2790962.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2790963.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2790964.png)

![N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2790969.png)

![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)


![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)